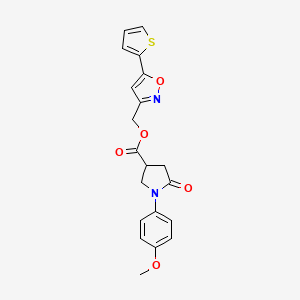
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an isoxazole ring, a thiophene ring, a pyrrolidine ring, and a carboxylate ester group. Isoxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . Thiophene is a five-membered aromatic ring with one sulfur atom . Pyrrolidine is a five-membered ring containing one nitrogen atom . The presence of these functional groups could potentially confer a wide range of chemical and biological properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction, followed by the introduction of the thiophen-2-yl group . The pyrrolidine ring could be formed through a ring-closing reaction, and the carboxylate ester group could be introduced through an esterification reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The isoxazole and thiophene rings are likely to be planar due to their aromatic nature, while the pyrrolidine ring could adopt a puckered conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the isoxazole ring could undergo electrophilic substitution reactions, while the carboxylate ester group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could increase the compound’s solubility in polar solvents .科学的研究の応用
1. Corrosion Inhibition
A study by Chaitra et al. (2016) explored the corrosion inhibition performance of thiazole-based pyridine derivatives, including compounds similar to the one , on mild steel in an acidic environment. These inhibitors showed efficiency in both anodic and cathodic reactions, highlighting their potential in corrosion protection applications (Chaitra, Mohana, & Tandon, 2016).
2. Synthesis of Functionalized Compounds
Ruano, Fajardo, and Martín (2005) reported on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for creating highly functionalized 3-(pyridin-3-yl)isoxazoles. This process demonstrates the versatility of isoxazole derivatives in organic synthesis (Ruano, Fajardo, & Martín, 2005).
3. Antioxidant Activity
Tumosienė et al. (2019) synthesized a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, exhibiting significant antioxidant activities. This research underscores the potential of such compounds in developing new antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
4. Relay Catalysis
Galenko et al. (2015) explored the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction involving isoxazoles. This demonstrates the role of isoxazole derivatives in innovative catalytic processes (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
5. Antimicrobial and Antitubercular Activities
Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, exhibiting significant antimicrobial and antitubercular activities. This research points to the potential of isoxazole-based compounds in the development of new antimicrobial agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).
将来の方向性
特性
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-25-16-6-4-15(5-7-16)22-11-13(9-19(22)23)20(24)26-12-14-10-17(27-21-14)18-3-2-8-28-18/h2-8,10,13H,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAHELJXGHVJJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

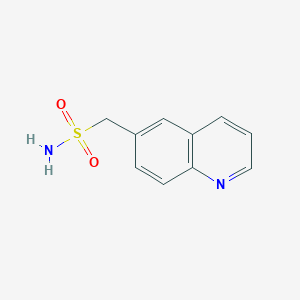
![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)


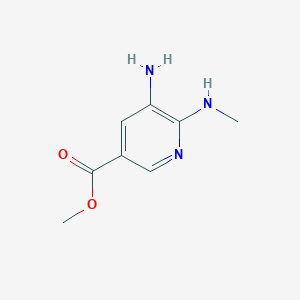
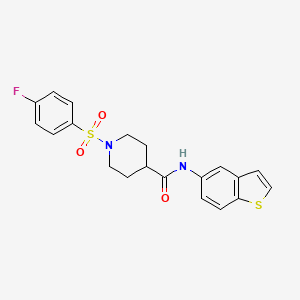
![N-(2-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2390264.png)
![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)
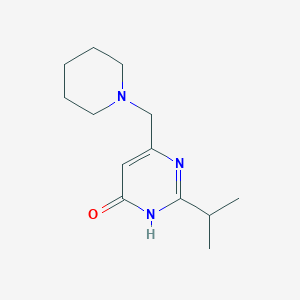
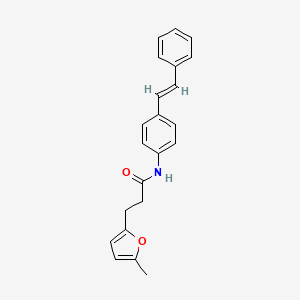
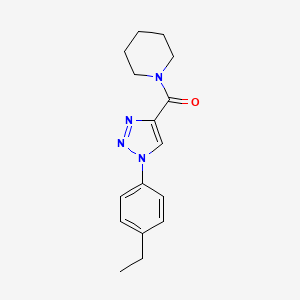
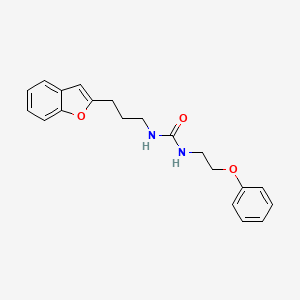
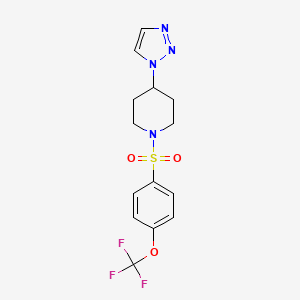
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)